molecular formula C9H9Cl2NO2S B6631641 (2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone

(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone

Cat. No. B6631641
M. Wt: 266.14 g/mol
InChI Key: FLGOOIFBRKILSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting properties that make it a promising candidate for use in various fields of research.

Mechanism of Action

The mechanism of action of (2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the development of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that (2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone has a number of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have anti-tumor properties, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone is its potential as a lead compound for the development of new drugs. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis, which requires expertise in organic chemistry.

Future Directions

There are a number of future directions for the study of (2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research is needed to determine the full potential of this compound for use in scientific research.

Synthesis Methods

The synthesis of (2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 2,5-dichlorothiophene-3-carboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with 3-(hydroxymethyl)azetidine to produce the desired product.

Scientific Research Applications

(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. This compound has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2S/c10-7-1-6(8(11)15-7)9(14)12-2-5(3-12)4-13/h1,5,13H,2-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGOOIFBRKILSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(SC(=C2)Cl)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone

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